molecular formula C10H18N2O2S B11875610 Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate

Cat. No.: B11875610
M. Wt: 230.33 g/mol
InChI Key: OVKQEYTXPKHMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-methyl-1-thia-4,8-diazaspiro[45]decane-3-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Uniqueness

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate stands out due to its unique spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions .

Biological Activity

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This spirocyclic compound belongs to a class of diazaspiro compounds, which have been studied for various pharmacological properties, including their roles as enzyme inhibitors and potential therapeutic agents.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 1437311-95-9
  • Molecular Formula: C9H16N2O2S
  • Molecular Weight: 216.3 g/mol

Structural Characteristics

The compound features a spirocyclic structure, which is characterized by the presence of two rings that share a single atom. This unique configuration can influence its biological activity by enhancing interactions with biological targets.

Enzyme Inhibition

Recent studies have highlighted the potential of diazaspiro compounds as inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to hypertension and other cardiovascular diseases. For instance, derivatives based on the diazaspiro framework have demonstrated significant sEH inhibitory activity, leading to reductions in blood pressure in animal models .

Table 1: Biological Activity of Diazaspiro Compounds

CompoundTarget EnzymeActivityReference
2,8-Diazaspiro[4.5]decane-based urea derivativessEHPotent inhibitor
This compoundsEHPotential inhibitor

Anticancer Potential

Compounds containing spirocyclic structures have been investigated for their anticancer properties. The spirocyclic framework allows for better interaction with protein binding sites, potentially leading to enhanced cytotoxicity against cancer cells. For example, certain piperidine derivatives have shown improved activity against various cancer cell lines due to their unique three-dimensional structures .

Case Study: Anticancer Activity

In one study, a derivative of a similar spirocyclic compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . This suggests that this compound may also possess similar anticancer properties.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structural characteristics may exhibit neuroprotective effects. For instance, some diazaspiro compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's .

Properties

IUPAC Name

methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKQEYTXPKHMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NC(CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.